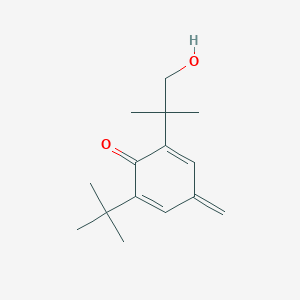
6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Locapred is a synthetic corticosteroid with potent glucocorticoid activity and weak mineralocorticoid activity. It is primarily used for its anti-inflammatory and immunosuppressive properties. Locapred is commonly used in the treatment of various dermatological conditions, including atopic dermatitis, psoriasis, and other corticosteroid-responsive dermatoses .
Preparation Methods
Locapred, also known as desonide, is synthesized through a series of chemical reactions. The synthetic route involves the modification of the steroid nucleus to introduce the necessary functional groups. The process typically includes steps such as oxidation, reduction, and esterification. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Locapred undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions include various hydroxylated, carbonylated, and halogenated derivatives of Locapred .
Scientific Research Applications
Locapred has a wide range of scientific research applications, including:
Chemistry: Locapred is used as a model compound in the study of corticosteroid chemistry and the development of new synthetic methods.
Biology: Locapred is used in cell culture studies to investigate the effects of corticosteroids on cell signaling pathways and gene expression.
Medicine: Locapred is used in clinical research to evaluate its efficacy and safety in the treatment of various inflammatory and autoimmune diseases.
Industry: Locapred is used in the formulation of topical creams, ointments, and gels for the treatment of skin conditions
Mechanism of Action
Locapred exerts its effects by binding to cytosolic glucocorticoid receptors This complex then migrates to the nucleus and binds to specific genetic elements on the DNA, activating or repressing various genesThese proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid .
Comparison with Similar Compounds
Locapred is unique among corticosteroids due to its nonfluorinated structure, which contributes to its lower potency and reduced risk of side effects compared to fluorinated corticosteroids. Similar compounds include:
Budesonide: Another glucocorticoid with potent anti-inflammatory properties, used primarily in the treatment of respiratory and digestive conditions.
Prednisone: A synthetic corticosteroid with strong anti-inflammatory and immunosuppressive effects, used in the treatment of various inflammatory and autoimmune diseases.
Hydrocortisone: A naturally occurring corticosteroid with moderate anti-inflammatory activity, used in the treatment of a wide range of conditions.
Locapred’s lower potency makes it suitable for use in sensitive areas of the skin and for long-term treatment, reducing the risk of adverse effects such as skin atrophy and systemic absorption .
Properties
IUPAC Name |
2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylidenecyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-7-11(14(2,3)4)13(17)12(8-10)15(5,6)9-16/h7-8,16H,1,9H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQJVVYMEPKXOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154478 |
Source


|
| Record name | 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124755-19-7 |
Source


|
| Record name | 6-Tert-butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohexadienone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124755197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
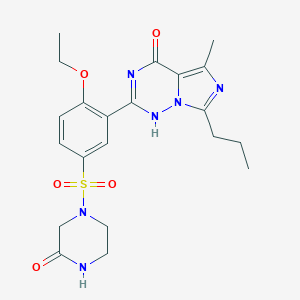
![2-Cyclopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B48565.png)
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)
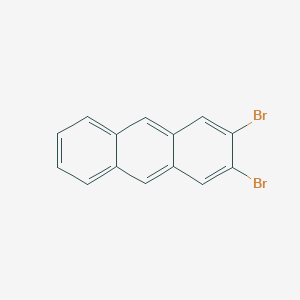
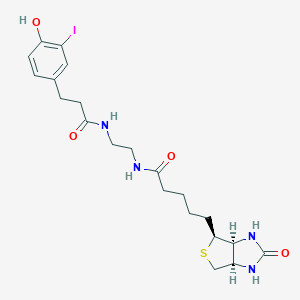
![[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B48578.png)
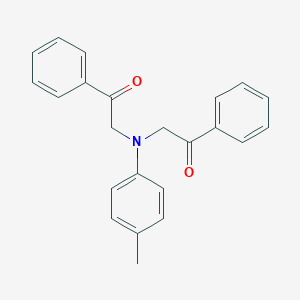
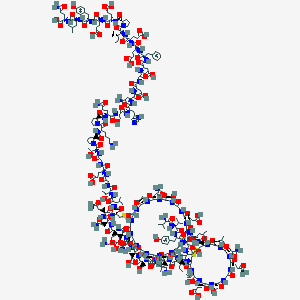
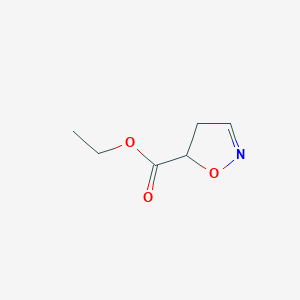
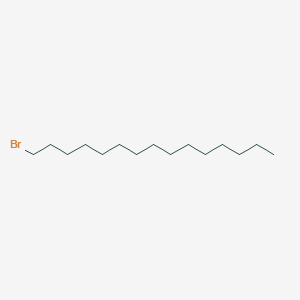
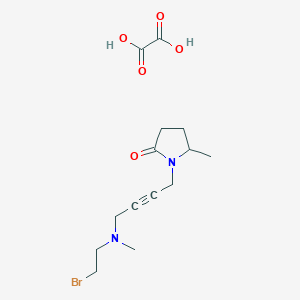
![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)

